Product packaging for 2-(Acetamido)ethyl-2'-pyridyl disulfide(Cat. No.:CAS No. 104704-27-0)

2-(Acetamido)ethyl-2'-pyridyl disulfide

Cat. No.: B012502
CAS No.: 104704-27-0
M. Wt: 228.3 g/mol
InChI Key: BUUANTVIKUHWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetamido)ethyl-2'-pyridyl disulfide (CAS 104704-27-0) is a specialized biochemical reagent designed for facile and reversible bioconjugation through disulfide bond formation. Its core research value lies in its reactivity with free thiol groups; the pyridyl disulfide moiety undergoes efficient disulfide exchange reactions with cysteine residues in peptides, proteins, or other thiol-containing molecules . This reaction forms a new disulfide bond while releasing pyridine-2-thione, a byproduct that can be spectrophotometrically monitored at 363 nm to conveniently track the reaction progress . This mechanism is widely applied in the surface functionalization of drug delivery vectors, such as liposomes, for targeting and intracellular release . The compound is strictly for research applications and is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this reagent to create stimuli-responsive bioconjugates, as the disulfide linkage can be cleaved in reductive intracellular environments, facilitating targeted payload release. The molecular formula is C9H12N2OS2 and it has a molecular weight of 228.33 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2OS2 B012502 2-(Acetamido)ethyl-2'-pyridyl disulfide CAS No. 104704-27-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104704-27-0

Molecular Formula

C9H12N2OS2

Molecular Weight

228.3 g/mol

IUPAC Name

N-[2-(pyridin-2-yldisulfanyl)ethyl]acetamide

InChI

InChI=1S/C9H12N2OS2/c1-8(12)10-6-7-13-14-9-4-2-3-5-11-9/h2-5H,6-7H2,1H3,(H,10,12)

InChI Key

BUUANTVIKUHWDL-UHFFFAOYSA-N

SMILES

CC(=O)NCCSSC1=CC=CC=N1

Canonical SMILES

CC(=O)NCCSSC1=CC=CC=N1

Other CAS No.

104704-27-0

Synonyms

2-(acetamido)ethyl-2'-pyridyl disulfide
2-AEPD

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Involving 2 Acetamido Ethyl 2 Pyridyl Disulfide

Established Synthetic Pathways for 2-(Acetamido)ethyl-2'-pyridyl disulfide

The primary and most established method for synthesizing this compound is through a thiol-disulfide exchange reaction. This process involves the reaction of a thiol-containing precursor with a pyridyl disulfide compound.

The synthesis is achieved by reacting N-(2-mercaptoethyl)acetamide, also known as N-acetylcysteamine, with 2,2'-dipyridyl disulfide (DPDS). In this reaction, the thiol group (-SH) of N-(2-mercaptoethyl)acetamide nucleophilically attacks the disulfide bond of 2,2'-dipyridyl disulfide. This results in the formation of the desired asymmetric disulfide, this compound, and the release of a 2-thiopyridone molecule as a byproduct. The reaction is efficient and widely used due to the high reactivity of the 2,2'-dipyridyl disulfide towards thiols nih.govnih.gov.

The key precursors for this synthesis are readily available or can be synthesized through established methods. N-(2-mercaptoethyl)acetamide is a derivative of cysteamine sigmaaldrich.com. 2,2'-dipyridyl disulfide can be formed from the oxidation of 2-mercaptopyridine (B119420) researchgate.netwikipedia.org.

Below is a table summarizing the properties of the key reactants involved in this synthesis.

CompoundSynonymMolecular FormulaMolar Mass (g/mol)Key Properties
N-(2-mercaptoethyl)acetamideN-AcetylcysteamineC4H9NOS119.19Liquid at room temperature, Boiling Point: 138-140 °C at 7 mmHg chemicalbook.comchemdad.com.
2,2'-Dipyridyl disulfideAldrithiol-2, DPDSC10H8N2S2220.31Solid, Melting Point: 56-58 °C wikipedia.org.

Strategies for Chemical Derivatization and Functionalization of the Compound

The chemical utility of this compound lies in its capacity for further chemical modification, primarily through the same thiol-disulfide exchange mechanism used in its synthesis. The pyridyl disulfide group is an excellent leaving group, making the compound a valuable reagent for introducing the acetamidoethyl disulfide moiety onto other molecules, a process known as thiolation.

This functionalization strategy is particularly prominent in bioconjugation chemistry. Molecules containing a free thiol group, such as cysteine residues in peptides and proteins, can react with this compound. The reaction results in the formation of a new, stable disulfide bond linking the acetamidoethyl group to the target molecule, with the concurrent release of 2-thiopyridone. This method is used to modify biological molecules, attach them to surfaces, or link them to other molecules like lipids or imaging agents nih.gov.

The general reaction for derivatization can be summarized as: Target-SH + this compound → Target-S-S-ethyl-acetamido + 2-Thiopyridone

This reactivity allows for the precise and targeted modification of biomolecules under mild conditions.

The table below outlines examples of this functionalization strategy.

Reactant ClassExamplePurpose of Derivatization
Peptides/ProteinsCysteine-containing peptidesSite-specific modification, protein labeling, creating protein-drug conjugates.
LipidsThiol-modified lipids (e.g., DPTE)Formation of lipopeptides for targeted drug delivery systems and functionalized liposomes nih.gov.
Small MoleculesThiol-containing drugs or probesCreation of prodrugs with disulfide linkers that can be cleaved in a reducing environment.

Advanced Synthetic Routes to Pyridyl Disulfide-Containing Polymers and Materials

The pyridyl disulfide moiety is a valuable functional group for the creation of advanced polymers and materials, particularly those designed to be stimuli-responsive. These materials can change their properties or degrade in response to specific triggers, such as the reducing environment found inside cells.

A common advanced synthetic route involves the creation of a polymerizable monomer that contains the pyridyl disulfide group. This monomer can then be incorporated into a polymer backbone using standard polymerization techniques.

A representative strategy is the synthesis of N-[2-(2-pyridyldithio)]ethyl methacrylamide (PDTEMA) researchgate.net. This process involves:

Synthesis of a Pyridyl Disulfide Precursor: A molecule like 2-aminoethyl 2-pyridyl disulfide (AEPD) is synthesized via a thiol-disulfide exchange between cysteamine and 2,2'-dipyridyl disulfide researchgate.net.

Functionalization with a Polymerizable Group: The precursor (AEPD) is then reacted with a molecule that contains a polymerizable functional group. For instance, a nucleophilic acyl substitution reaction with methacryloyl chloride introduces a methacrylamide group, yielding the PDTEMA monomer researchgate.net.

Polymerization: The resulting monomer, which now contains both the pyridyl disulfide reactive group and a polymerizable double bond, can be copolymerized with other monomers to create functional polymers.

These polymers possess side chains with terminal pyridyl disulfide groups. These groups can be used to attach therapeutic agents or targeting ligands via disulfide bonds. The disulfide linkers are stable in circulation but can be cleaved by reducing agents like glutathione (B108866), which is present at high concentrations inside cells, allowing for targeted drug release.

The following table summarizes the key steps in creating a pyridyl disulfide-containing monomer for polymer synthesis.

StepDescriptionExample Reactants
1Synthesis of an amine- or hydroxyl-functionalized pyridyl disulfide.Cysteamine + 2,2'-Dipyridyl disulfide researchgate.net.
2Reaction with an acryloyl or methacryloyl derivative to introduce a polymerizable group.2-Aminoethyl 2-pyridyl disulfide + Methacryloyl chloride researchgate.net.
3Purification of the functional monomer.Standard chromatographic techniques.

Mechanistic Elucidations of Thiol Disulfide Exchange Reactions Initiated by 2 Acetamido Ethyl 2 Pyridyl Disulfide

Kinetics and Thermodynamics of Pyridyl Disulfide Exchange

The thiol-disulfide exchange initiated by 2-(Acetamido)ethyl-2'-pyridyl disulfide is mechanistically classified as a bimolecular nucleophilic substitution (SN2) reaction. nih.gov The reaction proceeds via the attack of a nucleophilic thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond in this compound. This process is generally characterized by rapid kinetics and a favorable thermodynamic profile.

Kinetics: The rate of the exchange reaction is dependent on the concentration of both the thiol and the pyridyl disulfide. The reaction exhibits first-order kinetics with respect to each reactant. nih.gov A key determinant of the reaction rate is the acidity (pKₐ) of the attacking thiol. Since the deprotonated thiolate anion is the active nucleophile, its concentration at a given pH dictates the observed reaction rate. nih.govnih.gov The reaction rate is significantly faster with the thiolate anion compared to the protonated thiol, by a factor of up to 10¹⁰. nih.gov

The progress of the reaction can be conveniently monitored spectrophotometrically by measuring the release of the byproduct, pyridine-2-thione, which exists in tautomeric equilibrium with 2-mercaptopyridine (B119420) and has a characteristic absorbance maximum. nih.gov Kinetic studies on similar pyridyl disulfide systems show that the exchange can be very rapid, with a significant portion of the reaction completed within the first 10 minutes, after which it may reach a pseudo-plateau, indicating a slower subsequent rate. nih.gov

Activation parameters, such as the activation energy (Eₐ), provide insight into the temperature dependence of the reaction. For general thiol-disulfide exchange reactions, activation energies typically fall within the range of 30-70 kJ/mol. nih.gov This is consistent with the SN2 mechanism and indicates a moderate energy barrier to forming the transition state.

Table 1: Representative Activation Parameters for Thiol-Disulfide Exchange Reactions

Disulfide ReactantThiol ReactantActivation Energy (Eₐ) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)
Oxidized Glutathione (B108866) (GSSG)2-Mercaptoethanol60.257.7-42
Oxidized Glutathione (GSSG)Dithiothreitol (B142953) (DTT)65.763.2-13
Ellman's Reagent (DTNB)2-Mercaptoethanol51.949.4-42
Ellman's Reagent (DTNB)Dithiothreitol (DTT)60.257.7-8

Data adapted from studies on general thiol-disulfide exchange reactions to illustrate typical values. harvard.edu

Influence of Reaction Conditions on Thiol Reactivity and Exchange Efficiency

The efficiency and rate of the thiol-disulfide exchange with this compound are highly sensitive to the reaction conditions. Key parameters include pH, temperature, and the solvent environment.

Influence of pH: The pH of the reaction medium is arguably the most critical factor governing the rate of thiol-disulfide exchange. nih.gov The reaction rate is directly proportional to the concentration of the thiolate anion, which is determined by the pH of the solution and the pKₐ of the thiol. The relationship between the observed rate constant (kobs) and pH can be described by the Henderson-Hasselbalch equation. nih.gov

At pH < pKₐ: The thiol is predominantly in its protonated form (RSH), and the reaction is slow.

At pH ≈ pKₐ: The concentrations of the thiol and thiolate are equal, and the rate is approximately half of its maximum.

At pH > pKₐ: The thiol is predominantly in its reactive thiolate form (RS⁻), leading to a faster reaction rate.

The optimal pH for the reaction often occurs near the pKₐ of the attacking thiol, where there is a substantial concentration of the highly nucleophilic thiolate without potential side reactions that can occur at very high pH. nih.gov While some pyridyl disulfide exchanges are performed at acidic to neutral pH (pH 4-7), alkaline conditions (e.g., pH 9) can be used to ensure the deprotonation of thiols with higher pKₐ values, such as those in cysteine residues. researchgate.net

Table 2: Effect of pH on Thiol-Disulfide Exchange Reactivity

ConditionEffect on ReactantsImpact on Reaction Rate
Strongly Acidic (pH &lt; 5)Thiol groups are protonated (RSH); less nucleophilic. researchgate.netVery slow reaction rate.
Mildly Acidic to Neutral (pH 6-8)Thiol groups are partially deprotonated, establishing an equilibrium between RSH and RS⁻. researchgate.netRate increases as pH approaches the thiol's pKₐ.
Alkaline (pH > 8)Thiol groups are predominantly deprotonated (RS⁻); highly nucleophilic. researchgate.netHigh reaction rate, approaching maximum.

Influence of Temperature: The rate of thiol-disulfide exchange reactions increases with temperature, following the Arrhenius equation. nih.gov Linear Arrhenius plots observed over typical temperature ranges (e.g., 4-50 °C) suggest that the underlying reaction mechanism remains consistent and the rate-limiting step does not change. nih.gov The activation energies, typically between 30 and 70 kJ/mol, indicate that a moderate increase in temperature can significantly enhance the reaction kinetics. nih.gov

Influence of Solvent: The solvent environment can influence the reaction rate. Theoretical calculations suggest that hydrophobic (less polar) environments can catalyze the thiol/disulfide exchange. nih.govresearchgate.net This is because the transition state has a more widely distributed charge density compared to the localized charge on the thiolate reactant. A nonpolar solvent destabilizes the charged reactant more than the transition state, thereby lowering the activation energy barrier. researchgate.net

Characterization of Intermediates and Transition States in Disulfide Cleavage and Formation

The thiol-disulfide exchange reaction is a concerted process that proceeds through a single transition state without the formation of a stable intermediate. nih.gov

Transition State: Computational and experimental evidence supports a linear, trisulfide-like transition state. nih.gov In this arrangement, the attacking sulfur atom, the target disulfide sulfur atom, and the leaving group sulfur atom are aligned collinearly (S-S-S angle approaching 180°). nih.gov Some quantum mechanics/molecular mechanics (QM/MM) calculations suggest a slight deviation from perfect linearity, with an S-S-S angle of around 165°. rsc.orgresearchgate.net

Intermediates: In the context of a single exchange reaction, there are no long-lived intermediates. The process of bond-breaking and bond-forming occurs simultaneously. nih.gov However, the product of the initial reaction is a new, mixed disulfide. In complex biological processes, such as the oxidative folding of proteins, this mixed disulfide can be considered a reaction intermediate that undergoes subsequent intramolecular or intermolecular thiol-disulfide exchange reactions. nih.gov These subsequent steps lead to the final, native disulfide bond arrangement. Spectroscopic techniques like NMR and mass spectrometry can be employed to characterize these mixed disulfide species once the reaction is complete or quenched. nih.govnih.gov

Applications in Enzyme and Protein Mechanistic Studies

Probing Catalytic Mechanisms of Cysteine Proteinases

2-(Acetamido)ethyl-2'-pyridyl disulfide and its analogues are powerful tools for dissecting the catalytic intricacies of cysteine proteinases, a class of enzymes that rely on a cysteine residue in their active site for catalysis. The reaction of the enzyme's catalytic cysteine with the disulfide bond of the probe results in the release of 2-thiopyridone, a chromophore whose appearance can be monitored spectrophotometrically to study reaction kinetics.

Kinetic studies using this compound and related compounds have provided deep insights into the function of cysteine proteinases like papain, chymopapains, actinidin, and cathepsin B. nih.govnih.gov These reagents are considered two-protonic-state electrophiles, meaning their reactivity is dependent on the protonation state of both the attacking thiol group in the enzyme and the pyridyl nitrogen atom in the disulfide probe. nih.gov

The reaction between the enzyme's active site cysteine (Cys-25 in papain) and the disulfide probe proceeds via nucleophilic attack of the thiolate ion on the disulfide bond. nih.govnih.gov The rate of this reaction is highly sensitive to pH. For the reaction of papain with 2,2'-dipyridyl disulphide, a related probe, the second-order rate constant is remarkably higher at pH 4 than at pH 8, a behavior not observed with low-molecular-weight thiols like L-cysteine. nih.govnih.gov This highlights the unique environment of the enzyme's active site.

Kinetic data for the reaction of various cysteine proteinases with substrate-derived probes, including 2-(acetamido)ethyl 2'-pyridyl disulphide, demonstrate the ability of these reagents to probe for kinetic specificity. nih.govnih.gov By systematically altering the non-pyridyl portion of the probe molecule, researchers can assess how interactions in the enzyme's substrate-binding subsites influence catalytic activity. nih.gov

Interactive Table: Second-Order Rate Constants (k) for the Reaction of Papain with Pyridyl Disulfides

ReactantpHRate Constant (k)Reference
Papain + 2,2'-Dipyridyl disulphide4High (ratio kpH4/kpH8 = 15) nih.gov, nih.gov
Papain + 2,2'-Dipyridyl disulphide8Low (ratio kpH4/kpH8 = 15) nih.gov, nih.gov
L-Cysteine + 2,2'-Dipyridyl disulphide4Low (ratio kpH4/kpH8 = 0.015) nih.gov, nih.gov
L-Cysteine + 2,2'-Dipyridyl disulphide8High (ratio kpH4/kpH8 = 0.015) nih.gov, nih.gov
Papain + 4,4'-Dipyridyl disulphide4Low (ratio kpH4/kpH8 = 0.06) nih.gov, nih.gov
Papain + 4,4'-Dipyridyl disulphide8High (ratio kpH4/kpH8 = 0.06) nih.gov, nih.gov

This table illustrates the unique pH-reactivity profile of papain's active site compared to a simple thiol.

The reactivity of pyridyl disulfide probes is exquisitely sensitive to the microenvironment of the enzyme's active site. The enhanced reaction rate of papain with 2,2'-dipyridyl disulphide at acidic pH suggests that the catalytic site provides a special environment that facilitates the reaction. nih.govnih.gov This is attributed to the activation of the 2-mercaptopyridine (B119420) leaving group not just by formal protonation of the pyridyl nitrogen, but also through hydrogen bonding. nih.govnih.gov

The geometry of the enzyme-ligand complex can position the pyridyl nitrogen atom to accept a hydrogen bond from a nearby acidic residue, such as the histidine (His-159) in papain's catalytic triad. This interaction increases the electrophilicity of the disulfide bond, accelerating the attack by the cysteine thiolate. The dramatic difference in the pH-reactivity profile between papain's reaction with 2,2'-dipyridyl disulphide (where the nitrogen is close to the disulfide) and 4,4'-dipyridyl disulphide (where it is not) provides strong evidence for this mechanism. nih.govnih.gov Therefore, these probes act as sensitive reporters on the hydronic state and hydrogen-bonding capability of the enzyme's active site. nih.gov

The former introduces a P1-P2 amide bond, while the latter adds a hydrophobic phenylalanine side chain to potentially occupy the S2 subsite of enzymes like papain. nih.gov Comparing the kinetic data from these structurally varied probes allows for the detection of enzyme-ligand contacts that are crucial for catalysis. nih.govnih.gov These interactions can influence the precise alignment of the disulfide bond within the catalytic site, affecting the geometry of the transition state and demonstrating binding-site-catalytic-site signaling mechanisms. nih.gov This approach allows researchers to understand how molecular recognition in the binding pockets is translated into enhanced catalytic efficiency. nih.govnih.gov

Strategies for Protein Thiol Modification and Functionalization

The specific and efficient reaction of pyridyl disulfides with thiols makes them ideal reagents for the targeted modification of cysteine residues in proteins. nih.govrsc.org This capability is widely exploited for a variety of applications in protein chemistry and proteomics. nih.govnih.govresearchgate.net

Site-specific covalent labeling is a cornerstone technique for studying protein structure and function. nih.gov Cysteine is an ideal target for such labeling due to its relatively low abundance in proteins and the unique reactivity of its thiol side chain. nih.govnih.gov this compound can be used to attach a "tag" to a specific cysteine residue, which can be a native residue or one introduced by site-directed mutagenesis. nih.gov

The process involves a thiol-disulfide exchange reaction where the protein's cysteine thiol attacks the disulfide, forming a new, mixed disulfide bond between the protein and the 2-(acetamido)ethyl group, while releasing the chromophoric 2-thiopyridone. nih.govnih.gov This method is highly specific for solvent-accessible cysteine residues. nih.gov The resulting modified protein can then be used in various structural and functional assays, such as single-molecule fluorescence experiments, to probe protein dynamics or interactions. nih.gov

Beyond simple labeling, the pyridyl disulfide group serves as a versatile linker for conjugating a wide range of biologically active molecules to proteins. rsc.org The strategy involves a two-step process. First, the biologically active moiety (such as a drug, a peptide, or a fluorescent dye) is functionalized with a 2-pyridyl disulfide group. This activated moiety can then be reacted with a target protein containing a free cysteine residue.

The thiol-disulfide exchange reaction proceeds under mild conditions, covalently attaching the active moiety to the protein via a disulfide bond. rsc.org This disulfide linkage is often desirable, particularly in drug delivery, as it can be cleaved under the reducing conditions found inside cells (e.g., high glutathione (B108866) concentration), leading to the controlled release of the active molecule at its site of action. rsc.org The rapid and specific nature of the pyridyl disulfide reaction allows for the efficient and controlled functionalization of proteins. rsc.org

Disulfide Bond Engineering and Rebridging Approaches

The strategic manipulation of disulfide bonds within proteins and enzymes is a cornerstone of protein engineering, enabling the enhancement of stability, the modulation of activity, and the introduction of novel functionalities. The compound this compound has emerged as a valuable tool in this context, primarily through its application in thiol-disulfide exchange reactions. This approach allows for the precise formation of new, cleavable disulfide linkages, which is fundamental to various mechanistic studies.

Disulfide Bond Engineering via Thiol Activation

Disulfide bond engineering involves the introduction or modification of disulfide bridges to study or alter a protein's properties. The primary mechanism through which this compound contributes to this field is by "activating" cysteine residues within a protein or peptide.

The core of this process is a thiol-disulfide exchange reaction. A free sulfhydryl group (-SH) from a cysteine residue in a protein attacks the disulfide bond of this compound. This reaction is highly specific for thiols and proceeds efficiently under mild, often physiological, conditions. The result is the formation of a new, mixed disulfide bond between the protein's cysteine and the 2-(acetamido)ethylthio portion of the reagent. A key byproduct of this reaction is pyridine-2-thione, the release of which can be monitored spectrophotometrically at approximately 343 nm to quantify the progress of the reaction.

This method is particularly useful for:

Introducing a single, reactive disulfide moiety: By reacting with a lone cysteine on a protein surface, the protein becomes "activated." This new disulfide is itself susceptible to further thiol-disulfide exchange, allowing the protein to be conjugated to other thiol-containing molecules, such as peptides, drugs, or labeling agents.

Studying intramolecular bond formation: In peptides or proteins engineered to have two free cysteine residues, reagents like 2,2'-dipyridyl disulfide (a related compound) can facilitate the formation of a new intramolecular disulfide bond, helping to constrain the protein's conformation for structural or functional analysis. nih.gov

The disulfide bond formed through this process is redox-responsive. It is stable under many physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or in the highly reducing environment inside a cell. broadpharm.com This cleavable nature is a significant advantage in studies where the controlled release of a conjugated molecule is desired.

FeatureDescription
Reaction Type Thiol-Disulfide Exchange
Reactants Protein/Peptide with free Cysteine (-SH), this compound
Products Protein-S-S-ethyl-acetamide conjugate, Pyridine-2-thione
Key Condition Mild pH (often slightly acidic to neutral)
Monitoring Spectrophotometric detection of Pyridine-2-thione release (~343 nm)
Bond Formed Cleavable, mixed disulfide bond

Application in Rebridging Approaches

The term "disulfide rebridging" typically refers to a specific strategy used extensively with antibodies and other proteins containing native disulfide bonds. This process involves two main steps:

Reduction: A solvent-accessible disulfide bond is selectively reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), yielding two free cysteine thiol groups. nih.gov

Rebridging: A bifunctional chemical linker is added that reacts with both thiols simultaneously, creating a new, stable covalent bridge in place of the original disulfide bond. nih.govnih.gov

While this compound can react with the thiol groups generated from a reduced disulfide, its function differs from that of a classic rebridging agent. Instead of forming a single bridge between the two cysteines, it would react with each individual thiol. This would result in the attachment of two separate 2-(acetamido)ethylthio groups, one on each cysteine, rather than covalently relinking them.

Therefore, this compound is best described as a thiol-modification or capping agent in this context, rather than a rebridging agent. True rebridging reagents are designed with two reactive sites capable of forming a stable, three-atom or longer bridge (e.g., bis-sulfones or divinylpyrimidines). nih.govnih.gov The utility of using a pyridyl disulfide compound after reduction lies in its ability to cap the reactive thiols, preventing them from re-oxidizing or participating in other unwanted reactions, while introducing a cleavable disulfide-linked tag at a specific site.

Bioconjugation and Biomolecular Functionalization Strategies

Peptide and Protein Conjugation through Thiol-Disulfide Exchange

Thiol-disulfide exchange is a chemical reaction where a thiol group (-SH) attacks a disulfide bond (-S-S-), leading to the formation of a new disulfide bond. This reaction is widely used for attaching molecules to peptides and proteins that contain cysteine residues, which have a thiol group in their side chain. The 2-pyridyl disulfide group is a highly reactive component in this exchange, making it an effective tool for bioconjugation. The reaction mechanism involves a nucleophilic attack of a thiolate anion on the disulfide bond, which is the rate-determining step. nih.gov

The covalent attachment of molecules to peptides and peptidomimetics (compounds that mimic peptides) is crucial for developing new therapeutic and diagnostic agents. The use of 2-pyridyl disulfide groups allows for the specific and efficient labeling of these molecules. For example, peptides can be tethered with anticancer drugs to create peptide-drug conjugates (PDCs) that specifically target tumor cells. mdpi.com This targeted approach helps to minimize side effects on healthy tissues. mdpi.com The reaction kinetics of thiol-disulfide exchange are influenced by factors such as pH, temperature, and the secondary structure of the peptide. nih.gov

FactorInfluence on Thiol-Disulfide Exchange
pH The reaction rate is dependent on the concentration of the thiolate anion, which is influenced by the solution's pH. nih.gov
Temperature The reaction follows Arrhenius behavior, meaning the rate increases with temperature. nih.gov
Peptide Structure The secondary structure, such as cyclization, can affect the kinetics of the exchange. nih.gov

This table summarizes the key factors influencing the kinetics of thiol-disulfide exchange in peptide conjugation.

Antibodies and their fragments are widely used in research and medicine due to their high specificity for target molecules. Chemical modification of antibodies with agents like N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), which introduces a 2-pyridyl disulfide group, can enhance their functionality. nih.gov However, such modifications can sometimes alter the binding specificity of the antibody. nih.gov For instance, a study on an anti-tumor monoclonal antibody (MOv2) found that after modification with SPDP, the antibody's binding activity increased, allowing it to detect a lower number of antigenic sites. nih.gov This highlights the importance of re-evaluating the specificity of a conjugate before its therapeutic application. nih.gov

Lipid-peptide conjugates are important components of targeted drug delivery systems, particularly in liposomal formulations. These conjugates can improve the targeting of cells and facilitate the delivery of therapeutic cargo directly into the cytoplasm. nih.gov A common method for creating these conjugates involves a two-step process using pyridyl disulfide chemistry. nih.govresearchgate.net First, a thiol-reactive lipid is activated with a pyridyl disulfide compound. nih.govresearchgate.net This is followed by a second disulfide exchange reaction with a cysteine-containing peptide. nih.govresearchgate.net This method has been successfully used to anchor peptides like a truncated Fibroblast Growth Factor (tbFGF) for cell targeting and the fusogenic GALA peptide for endosomal escape to liposomes. nih.govnih.gov This approach offers high yields and straightforward purification, leading to stable and functional liposomal delivery systems. nih.govresearchgate.net

StepDescriptionKey Reagents
1. Lipid Activation The thiol group of a lipid is activated with a pyridyl disulfide compound to prevent unwanted side reactions. nih.govresearchgate.net1,2-dipalmitoyl-sn-glycero-3-phosphothioethanol (DPTE), 2,2'-dipyridyldisulfide (DPDS) nih.gov
2. Peptide Conjugation The activated lipid reacts with a cysteine-containing peptide to form the final lipid-peptide conjugate. nih.govresearchgate.netActivated DPTE, Cysteine-containing peptide (e.g., tbFGF, GALA) nih.gov

This table outlines the two-step process for forming lipid-peptide conjugates using pyridyl disulfide chemistry.

Nucleic Acid Conjugation Methodologies

The conjugation of nucleic acids, such as DNA and RNA, with other molecules is a vital tool in molecular biology and nanotechnology. nih.gov Disulfide bridges serve as versatile and cost-effective linkers in these applications. nih.gov

Small interfering RNA (siRNA) has great potential for gene silencing therapies. To enhance its stability and delivery, siRNA can be conjugated to polymers. A pyridyl disulfide end-functionalized glycopolymer has been synthesized for this purpose. nih.govnih.govresearchgate.net This glycopolymer was created using atom transfer radical polymerization (ATRP) and subsequently conjugated to a thiol-modified siRNA. nih.govnih.govresearchgate.net The conjugation efficiency was found to be very high, at 97%. nih.govnih.govresearchgate.net This glycopolymer-siRNA conjugate demonstrates the utility of the pyridyl disulfide group in creating functional nucleic acid-based therapeutics. nih.govresearchgate.net

Polymer CharacteristicValueMethod of Determination
Number-Average Molecular Weight (Mn) 13.0 kDa1H NMR spectroscopy nih.govnih.govresearchgate.net
Polydispersity Index (PDI) 1.12Gel Permeation Chromatography (GPC) nih.govnih.govresearchgate.net
Conjugation Efficiency 97%Polyacrylamide Gel Electrophoresis (PAGE) nih.govnih.govresearchgate.net

This table presents the key characteristics of a pyridyl disulfide end-functionalized glycopolymer and its siRNA conjugate.

Development of Stimuli-Responsive Biomaterials

Stimuli-responsive biomaterials, or "smart" biomaterials, are designed to change their properties in response to specific environmental cues such as pH, temperature, or light. numberanalytics.com This responsiveness makes them highly valuable for applications like controlled drug delivery and tissue engineering. numberanalytics.commdpi.com For instance, pH-responsive hydrogels can be designed to release drugs in the acidic environment of a tumor. numberanalytics.com While the direct use of 2-(Acetamido)ethyl-2'-pyridyl disulfide in the synthesis of the primary polymer backbone of these materials is not the focus, the disulfide bond itself, which can be introduced via this reagent, can act as a stimulus-responsive linker. The disulfide bond is stable under normal physiological conditions but can be cleaved in a reducing environment, such as that found inside cells. This redox-responsiveness allows for the controlled release of conjugated molecules.

Fabrication of Redox-Responsive Polymeric Scaffolds

The design of "smart" polymeric scaffolds that can respond to specific biological cues is a major focus in tissue engineering and regenerative medicine. These scaffolds are designed to mimic the dynamic nature of the extracellular matrix and can be triggered to change their properties, such as degrading or releasing therapeutic agents, in response to local environmental changes. The disulfide bond in this compound provides a redox-sensitive linkage that is particularly useful in this context.

The core principle behind the utility of this compound in this application is the thiol-disulfide exchange reaction. The pyridyl disulfide group can react with thiol groups present on other molecules, such as cysteine residues in proteins or engineered polymers, to form a new disulfide bond. This reaction is reversible and can be triggered by the presence of reducing agents like glutathione (B108866) (GSH), which is found at significantly higher concentrations inside cells compared to the extracellular environment.

Research in this area has focused on incorporating this compound or its derivatives into polymer backbones or as cross-linkers. For instance, polymers can be synthesized with pendant pyridyl disulfide groups derived from this compound. These activated polymers can then be cross-linked with thiol-containing polymers to form a hydrogel scaffold. The resulting scaffold is stable in the extracellular space but will degrade upon internalization by cells or in a highly reductive disease microenvironment, releasing encapsulated cells or drugs.

While specific data on scaffolds fabricated exclusively with this compound is emerging, the principles are well-demonstrated with closely related compounds. The key parameters influencing the scaffold's properties are the density of the disulfide cross-links and the nature of the polymer backbone.

Table 1: Properties of a Hypothetical Redox-Responsive Polymeric Scaffold

PropertyValueSignificance
Cross-linkerThis compoundProvides redox-responsiveness
Polymer BackbonePoly(ethylene glycol) (PEG)Biocompatible and reduces non-specific protein adsorption
Swelling Ratio15Indicates high water content, favorable for cell encapsulation
Degradation Time (in 10 mM GSH)24-48 hoursMimics intracellular reductive environment, allowing for controlled release

Design of Hydrogels and Nanogels for Controlled Release Systems

Hydrogels and nanogels are highly attractive materials for controlled drug delivery due to their high water content, biocompatibility, and tunable properties. The incorporation of this compound into these systems allows for the creation of delivery vehicles that can release their payload in response to a redox stimulus.

The strategy often involves the functionalization of a polymer with this compound and then using this activated polymer to either form the hydrogel matrix through cross-linking with thiol-containing molecules or to conjugate drugs containing a thiol group. In the latter case, the drug is attached to the polymer via a disulfide bond, which remains stable until it reaches a reducing environment, such as the cytoplasm of a cancer cell. This targeted release mechanism can enhance the therapeutic efficacy of a drug while minimizing its side effects on healthy tissues.

A study by Reversible Protein Capture and Release by Redox-Responsive Hydrogel in Microfluidics demonstrated a similar principle using 2-(2-pyridyldithio)-ethylamine (PDA), a close analog of the compound of interest. In their work, a protein (Bovine Serum Albumin, BSA) was functionalized with PDA to introduce disulfide bonds. This modified protein could then be captured by a redox-responsive hydrogel and subsequently released upon the introduction of a reducing agent. This system highlights the potential of using the pyridyl disulfide moiety for the controlled capture and release of biomolecules.

Table 2: Research Findings on a Redox-Responsive Hydrogel System for Protein Release

ParameterFindingReference
Hydrogel CompositionPoly(N-isopropylacrylamide) with a redox-responsive cross-linker magtech.com.cn
Protein FunctionalizationBovine Serum Albumin (BSA) modified with 2-(2-pyridyldithio)-ethylamine (PDA) magtech.com.cn
Capture MechanismThiol-disulfide exchange between the hydrogel and the PDA-functionalized BSA magtech.com.cn
Release TriggerIntroduction of a reducing agent (e.g., dithiothreitol) magtech.com.cn
Release Efficiency83.6% magtech.com.cn

This approach can be extended to various therapeutic proteins and peptides, offering a versatile platform for developing sophisticated drug delivery systems.

Surface Patterning and Immobilization of Biomolecules for Biosensing and Diagnostics

The ability to create well-defined patterns of biomolecules on surfaces is crucial for the development of advanced biosensors, diagnostic arrays, and tools for studying cell-surface interactions. This compound provides a convenient method for immobilizing thiol-containing biomolecules onto a variety of surfaces.

The process typically involves first modifying the surface with a molecule that presents a pyridyl disulfide group. This "activated" surface can then be used to capture biomolecules that have a free thiol group, such as proteins with cysteine residues or thiol-modified DNA. The immobilization occurs through the thiol-disulfide exchange reaction, forming a stable disulfide bond between the surface and the biomolecule.

This method offers several advantages. The reaction is specific and occurs under mild conditions, which helps to preserve the biological activity of the immobilized molecule. Furthermore, the pyridyl disulfide group is relatively stable in aqueous solutions, allowing for the preparation and storage of activated surfaces.

While direct research showcasing surface patterning with this compound is an active area of investigation, studies with similar pyridyl disulfide-terminated polymers have demonstrated the feasibility of this approach. For instance, polymers with a pyridyl disulfide end-group have been successfully used to create micropatterns of glycopolymers on gold surfaces. These patterned surfaces could then be used to study carbohydrate-protein interactions.

Table 3: Characteristics of Biomolecule Immobilization using a Pyridyl Disulfide-Based Approach

FeatureDescriptionImplication for Biosensing
Immobilization ChemistryThiol-disulfide exchangeSpecific and gentle, preserving biomolecule function
Surface ActivationPre-functionalization with a pyridyl disulfide compoundAllows for ready-to-use sensor surfaces
Biomolecule RequirementPresence of a free thiol group (e.g., cysteine)Enables site-specific immobilization
Stability of LinkageStable disulfide bondEnsures robust sensor performance
ReversibilityCleavable with reducing agentsPotential for reusable sensor surfaces

The versatility of this compound in facilitating the creation of redox-responsive materials and functionalized surfaces underscores its importance in the field of bioconjugation. As research continues to uncover the full potential of this compound, we can expect to see its application in an even wider range of innovative biomedical technologies.

Advanced Spectroscopic and Analytical Methodologies for Reaction Monitoring

Spectrophotometric Quantification of Released 2-Pyridinethione

A primary method for monitoring the reaction of 2-(Acetamido)ethyl-2'-pyridyl disulfide with a thiol-containing molecule is the spectrophotometric quantification of the released by-product, 2-pyridinethione. This method is convenient and widely used due to the distinct spectroscopic properties of 2-pyridinethione.

The thiol-disulfide exchange reaction releases 2-pyridinethione, which exists in equilibrium with its tautomer, pyridine-2-thione. The thione form exhibits a strong absorbance at a characteristic wavelength, allowing for its quantification. The reaction can be monitored by measuring the increase in absorbance at this wavelength over time.

Key Research Findings:

Molar Extinction Coefficient: The molar extinction coefficient of 2-pyridinethione is a critical parameter for its quantification. While the exact value can vary slightly depending on the solvent and pH, it is well-established. For instance, at its absorption maximum of 343 nm, the molar absorptivity is approximately 8,080 M⁻¹cm⁻¹. An alternative reagent, 4,4′-dithiodipyridine (4-DPS), upon reduction, forms 4-thiopyridone, which has a pH-independent extinction coefficient of 21,000 M⁻¹cm⁻¹ at 324 nm over a pH range of 3 to 7. nih.gov

Reaction Monitoring: The release of 2-pyridinethione provides a real-time spectroscopic handle to follow the kinetics of the thiol-disulfide exchange. This is particularly useful in bioconjugation reactions where a thiol-containing biomolecule, such as a protein or peptide, reacts with this compound.

Alternative to Ellman's Reagent: The release of 2-pyridinethione serves a similar purpose to the release of 5-thio-2-nitrobenzoic acid (TNB) from Ellman's reagent (DTNB). nih.govnih.gov Both provide a colored or UV-active species that can be quantified to determine the extent of thiol reaction. nih.govnih.gov However, the use of pyridyl disulfide reagents avoids the introduction of a new thiol (TNB) which could potentially participate in further reactions.

Table 1: Spectroscopic Properties of Thiol Quantification Reagents

Reagent Released Chromophore λmax (nm) Molar Extinction Coefficient (M⁻¹cm⁻¹) pH Dependence
This compound 2-Pyridinethione 343 ~8,080 Dependent
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) 5-Thio-2-nitrobenzoic acid (TNB) 412 14,100 (at pH 7.3) Highly Dependent nih.gov

Chromatographic Techniques for Separation and Analysis of Reaction Mixtures

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are indispensable for the detailed analysis of reaction mixtures containing this compound and its reaction products. taylorandfrancis.com These techniques allow for the separation, identification, and quantification of reactants, intermediates, and final products.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for this purpose. taylorandfrancis.comnih.govyoutube.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. youtube.com This allows for the separation of molecules based on their hydrophobicity.

Detailed Research Findings:

Separation of Reactants and Products: RP-HPLC can effectively separate the relatively nonpolar this compound from the more polar thiol-containing reactants and the resulting disulfide-conjugated product. The released 2-pyridinethione can also be separated and quantified.

Monitoring Reaction Progress: By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, a detailed kinetic profile of the reaction can be constructed. This provides more specific information than spectrophotometry alone, as it can distinguish between different species in the mixture.

Purification of Conjugates: Following the reaction, preparative HPLC can be used to purify the desired disulfide-conjugated product from unreacted starting materials and by-products. This is crucial for obtaining a pure sample for further characterization and application. A study on the purification of monoiodinated peptide hormones demonstrated the capability of RP-HPLC to separate closely related peptide structures. taylorandfrancis.com

Derivatization for Enhanced Detection: In some cases, derivatization of thiols with reagents like 1-benzyl-2-chloropyridinium (B76325) bromide can be employed to form stable S-pyridinium derivatives with strong UV absorption, facilitating their detection and quantification by HPLC. nih.gov Similarly, derivatization with N-cyclohexylmaleimide (NcHM) increases the hydrophobicity of free thiol variants, enabling their separation and quantification using RP-UHPLC. nih.gov

Table 2: Typical RP-HPLC Parameters for Thiol-Disulfide Exchange Analysis

Parameter Typical Value/Condition Purpose
Column C18 (Octadecylsilane) Provides a nonpolar stationary phase for separation based on hydrophobicity. nih.govnih.gov
Mobile Phase Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acid modifier (e.g., formic acid or trifluoroacetic acid) Allows for the elution of compounds with a wide range of polarities. nih.govresearchgate.net
Detection UV-Vis Detector (e.g., at 220 nm for peptides, 280 nm for proteins, or specific wavelengths for chromophoric groups) Enables quantification of the separated components.
Flow Rate 0.5 - 1.5 mL/min Controls the speed of the separation.

| Temperature | Ambient or controlled (e.g., 40 °C) | Can affect retention times and peak shapes. |

Mass Spectrometry for Product Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that provides precise information about the molecular weight of the reaction products, confirming the successful formation of the desired disulfide conjugate and assessing its purity. sfrbm.orgnih.gov It is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures.

Detailed Research Findings:

Confirmation of Conjugate Formation: By analyzing the reaction mixture, MS can detect the mass of the expected product, which will be the sum of the mass of the thiol-containing molecule and the mass of the 2-(acetamido)ethyl-pyridyl disulfide moiety, minus the mass of 2-pyridinethione.

Identification of By-products: MS can also identify any unexpected by-products that may have formed during the reaction, such as products of over-reaction, side reactions, or degradation. For example, in the analysis of disulfide-rich peptides, MS can identify impurities arising from disulfide bond exchange or deletion. nih.gov

Purity Assessment: The relative intensities of the mass signals corresponding to the desired product and any impurities can be used to estimate the purity of the sample.

Tandem Mass Spectrometry (MS/MS): For complex molecules like proteins, tandem mass spectrometry (MS/MS) can be used to sequence the modified peptide and pinpoint the exact site of disulfide bond formation. This involves isolating the parent ion of the conjugate, fragmenting it, and analyzing the resulting fragment ions. uta.edu

Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used for the analysis of biomolecules, as it allows for their transfer into the gas phase without significant fragmentation. researchgate.net This makes it ideal for analyzing the products of bioconjugation reactions involving this compound.

Table 3: Mass Spectrometry in the Analysis of Thiol-Disulfide Exchange

MS Technique Application Information Obtained
LC-MS Analysis of the entire reaction mixture Identification and quantification of reactants, products, and by-products.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination Confirmation of the elemental composition of the product.
Tandem Mass Spectrometry (MS/MS) Structural elucidation of conjugates Identification of the specific site of disulfide bond formation on a peptide or protein. uta.edu
Electrospray Ionization (ESI) Soft ionization of biomolecules Analysis of intact bioconjugates without fragmentation. researchgate.net

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Analysis of large biomolecules | Complements ESI for the analysis of high molecular weight conjugates. |

Other Analytical Techniques for Characterizing Thiol-Disulfide Transformations

While spectrophotometry, chromatography, and mass spectrometry are the primary tools, other analytical techniques can provide complementary information about the structure and dynamics of the molecules involved in thiol-disulfide transformations.

Detailed Research Findings:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. rsc.org It can be used to confirm the structure of the this compound starting material and the final conjugate. While sulfur itself is not easily observed by NMR, changes in the chemical shifts of nearby protons and carbons upon disulfide bond formation can provide evidence of the reaction. nih.govresearchgate.net For disulfide-rich peptides, NMR is a key technique for determining their solution structure. rsc.org

Gel Electrophoresis: Techniques like SDS-PAGE can be used to monitor the modification of proteins. The increase in molecular weight upon conjugation with the 2-(acetamido)ethyl disulfide moiety can lead to a shift in the protein's migration on the gel. Thiol-disulfide exchange reactions between proteins can be visualized by stopping the reaction with a thiol-blocking agent like 4-acetamido-4'-maleimidylstilbene-2,2'-disulfonate (AMS) and observing the mobility shifts on a gel. nih.gov

Theoretical Considerations and Computational Approaches

Molecular Docking and Simulation of 2-(Acetamido)ethyl-2'-pyridyl disulfide Interactions with Biomolecules

Molecular docking and simulation are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and a biological macromolecule, typically a protein. These methods are crucial in drug discovery and molecular biology for understanding potential binding modes and affinities.

For this compound, a key feature for biomolecular interaction is the pyridyl disulfide group. This moiety is known to react with free thiol groups (containing the -SH functional group) in proteins, such as those from cysteine residues, through a thiol-disulfide exchange reaction. rsc.orgnih.gov This covalent interaction is a primary mechanism by which pyridyl disulfide-containing compounds can bind to and modify the function of proteins.

A hypothetical molecular docking study of this compound would involve:

Target Selection: Identifying a protein with a functionally important cysteine residue in a suitable location for interaction.

Conformational Sampling: Generating a variety of three-dimensional conformations of the this compound molecule.

Docking Algorithm: Placing the ligand conformations into the active or binding site of the protein and scoring the different poses based on factors like shape complementarity and intermolecular forces.

Analysis of Interactions: Examining the predicted binding mode to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and the proximity of the disulfide bond to the target cysteine residue for potential covalent bond formation.

The acetamido-ethyl portion of the molecule would also play a significant role in the binding specificity and affinity. The amide group can act as both a hydrogen bond donor (from the N-H group) and acceptor (from the C=O group), potentially forming hydrogen bonds with amino acid residues in the protein's binding pocket. core.ac.uk The ethyl linker provides flexibility, allowing the molecule to adopt a conformation that optimizes its interactions with the target.

While specific binding energy data for this exact compound is not available, studies on other pyridyl derivatives have demonstrated the importance of hydrogen bonding, π-alkyl, and π-amide stacked interactions in their binding to proteins. researchgate.net

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

Functional Group of LigandPotential Interacting Partner on ProteinType of Interaction
Pyridyl RingAromatic amino acids (e.g., Phe, Tyr, Trp)π-π stacking
Disulfide BondCysteine residueCovalent thiol-disulfide exchange
Acetamido Group (N-H)Carbonyl oxygen of peptide backbone, acidic amino acid side chains (e.g., Asp, Glu)Hydrogen bond donor
Acetamido Group (C=O)Amine groups of basic amino acid side chains (e.g., Lys, Arg), amide protons of peptide backboneHydrogen bond acceptor
Ethyl ChainHydrophobic amino acids (e.g., Leu, Val, Ile)Hydrophobic interaction

Quantum Chemical Calculations of Reactivity and Electronic Structure of Pyridyl Disulfides

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. ijcce.ac.ir These methods can provide valuable insights into the properties of this compound, even in the absence of extensive experimental data.

For pyridyl disulfides, DFT calculations can be used to determine a range of molecular properties, including:

Optimized Geometry: Predicting the most stable three-dimensional arrangement of the atoms. Studies on similar molecules have shown that pyridinyl and related structures can be non-planar. ijcce.ac.ir

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. ijcce.ac.ir

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the acetamido group would be expected to be regions of negative electrostatic potential.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about the delocalization of electron density and the nature of the chemical bonds within the molecule. ijcce.ac.ir

In the context of the thiol-disulfide exchange reaction, quantum chemical calculations can help to elucidate the reaction mechanism, including the structure and energy of the transition state. This information is vital for understanding the kinetics and thermodynamics of the covalent bond formation with a target protein.

Table 2: Representative Quantum Chemical Parameters and Their Significance for Pyridyl Disulfides

ParameterSignificance
HOMO EnergyIndicates the propensity to donate electrons; higher energy suggests greater electron-donating ability.
LUMO EnergyIndicates the propensity to accept electrons; lower energy suggests greater electron-accepting ability.
HOMO-LUMO GapRelates to chemical reactivity and stability; a smaller gap often implies higher reactivity.
Dipole MomentMeasures the overall polarity of the molecule, influencing its solubility and non-covalent interactions.
Mulliken Atomic ChargesProvides an estimation of the partial charge on each atom, indicating sites for electrostatic interactions.

It is important to reiterate that the specific values for these parameters for this compound would need to be determined through dedicated computational studies. The information presented here is based on the general application of these theoretical methods to similar chemical structures.

Q & A

Q. What is the optimal pH range for thiol-disulfide exchange reactions involving 2-(Acetamido)ethyl-2'-pyridyl disulfide, and how can reaction progress be monitored?

Answer: The reaction between pyridyl disulfide groups and thiols occurs optimally at pH 4–5 , where protonation of the pyridyl nitrogen enhances electrophilicity, accelerating disulfide exchange . Progress can be monitored spectrophotometrically by measuring pyridine-2-thione release at 343 nm (ε ≈ 8,080 M⁻¹cm⁻¹). For example, in protein conjugation, a decrease in free thiols (via Ellman’s assay) and an increase in absorbance at 343 nm confirm reaction completion .

Q. How does this compound compare to other sulfhydryl-reactive crosslinkers like maleimide or iodoacetyl groups?

Answer: Unlike maleimide (pH 6.5–7.5 specificity) or iodoacetyl (broad pH range), pyridyl disulfide forms reversible disulfide bonds , enabling cleavage with reducing agents (e.g., DTT). This is critical for applications requiring controlled release, such as drug delivery systems. However, the disulfide bond’s stability must be validated under reducing environments (e.g., intracellular conditions) .

Q. What analytical methods are used to confirm successful conjugation of this compound to proteins or polymers?

Answer:

  • NMR Spectroscopy : Compare integrations of pyridyl ring protons (δ 7.5–8.5 ppm) and adjacent CH₂ groups (δ ~3.1 ppm) to quantify end-group retention (e.g., 87% retention in glycopolymer synthesis) .
  • UV-Vis Spectroscopy : Track pyridine-2-thione release at 343 nm.
  • SDS-PAGE : Observe shifts in protein mobility due to polymer conjugation .

Advanced Research Questions

Q. How can researchers minimize chain transfer during RAFT polymerization when using pyridyl disulfide-functionalized initiators?

Answer: Chain transfer to disulfide bonds can reduce end-group fidelity. To mitigate this:

  • Use CuCl instead of CuBr to lower radical concentration.
  • Optimize monomer-to-initiator ratios and reaction time.
  • Validate retention via ¹H NMR (e.g., 87% retention in glycopolymer synthesis) .

Q. What strategies address contradictions in reaction rates reported for pyridyl disulfide-thiol exchange at physiological vs. acidic pH?

Answer: While the reaction is fastest at pH 4–5, slower rates at physiological pH (7.4) are attributed to reduced pyridyl nitrogen protonation. To resolve this:

  • Use excess reagent or extended incubation times.
  • Compare kinetic data under standardized conditions (e.g., papain’s second-order rate constant with this compound at varying pH ).
  • Apply computational modeling to predict pH-dependent reactivity .

Q. How is this compound applied in designing redox-responsive polymeric materials for drug delivery?

Answer: The disulfide bond’s cleavage under reducing environments (e.g., high glutathione in cancer cells) enables targeted release. For example:

  • Conjugate siRNA to pyridyl disulfide-end-functionalized glycopolymers for redox-triggered siRNA delivery .
  • Synthesize micelles crosslinked with disulfides that disassemble intracellularly, releasing encapsulated drugs .

Q. What challenges arise in quantifying disulfide bond stability during long-term storage of bioconjugates?

Answer: Disulfide bonds may oxidize or hydrolyze over time. To assess stability:

  • Use HPLC-MS to detect degradation products.
  • Store conjugates in argon-purged, acidic buffers (pH 4–5) to minimize oxidation.
  • Conduct accelerated aging studies at elevated temperatures to predict shelf-life .

Key Considerations for Experimental Design

  • Contradiction Management : Reconcile pH-dependent kinetics by pre-testing reagents under intended biological conditions .
  • Material Stability : Prioritize disulfide bond stability assays in long-term storage studies .
  • Analytical Validation : Combine multiple techniques (NMR, UV-Vis, HPLC-MS) to confirm conjugation efficiency and purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.